molecular formula C21H24N6 B2928629 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine CAS No. 2415642-21-4

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine

Cat. No.: B2928629
CAS No.: 2415642-21-4
M. Wt: 360.465
InChI Key: GAHCJIJLQJYSIK-VMPITWQZSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine is a synthetically designed small molecule featuring a pyridazine core functionalized with a 3-methylpyrazole moiety and a (E)-3-phenylprop-2-en-1-yl (cinnamyl) piperazine group. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly as a candidate for central nervous system (CNS) drug discovery. Compounds with this core pyridazine-piperazine scaffold have been identified as potent, CNS-penetrant antagonists of muscarinic acetylcholine receptors (mAChRs) . Research indicates that such molecules can act as pan-muscarinic antagonists, modulating the activity of multiple receptor subtypes (M1-M5), which is a valuable mechanism for studying neurological disorders and neurodegenerative diseases . The (E)-cinnamyl side chain is a key structural feature that may influence the compound's binding affinity and metabolic profile. The primary research value of this compound lies in its potential to help scientists elucidate complex cholinergic signaling pathways and investigate new therapeutic strategies for conditions like Parkinson's disease. Its designed structure, which lacks a prototypical basic amine, represents a departure from classical mAChR antagonist chemotypes, making it a valuable tool for exploring novel structure-activity relationships (SAR) . In vitro, this compound is intended for use in calcium mobilization assays, receptor binding studies, and functional characterization of its effects on GPCR signaling. It is supplied as a high-purity solid for research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-18-11-13-27(24-18)21-10-9-20(22-23-21)26-16-14-25(15-17-26)12-5-8-19-6-3-2-4-7-19/h2-11,13H,12,14-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHCJIJLQJYSIK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of 3-methyl-1H-pyrazole with appropriate reagentsThe final step involves the formation of the pyridazine ring, often through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring in pyridazine derivatives is a common pharmacophore. Key structural variations include:

Compound Name Piperazine Substituent Pyridazine Substituent Molecular Weight (g/mol) Notable Features Evidence ID
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine (2E)-3-phenylprop-2-en-1-yl 3-methylpyrazole ~426.5 (estimated) Bulky, aromatic cinnamyl group enhances π-orbital interactions
3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-fluorophenyl Chlorine ~349.8 Halogenated aryl group increases lipophilicity; potential for σ-receptor binding
6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-chlorophenyl Ketone at position 3 ~335.8 Ketone improves solubility; chlorophenyl enhances steric bulk
3-{4-[(3-chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-chlorophenylsulfonyl 3-methylpyrazole 418.9 Sulfonyl group introduces hydrogen-bonding capacity
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenylsulfonyl 3,4,5-trimethylpyrazole 488.6 Extended aromatic system improves rigidity and binding specificity

Key Observations

  • Cinnamyl vs. Halogenated Aryl Groups : The cinnamyl group in the target compound offers a planar, conjugated system distinct from halogenated aryl substituents (e.g., 2-fluorophenyl in ). This may enhance interactions with hydrophobic pockets in biological targets but reduce solubility compared to polar sulfonyl groups .

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies from recent research.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H23N5\text{C}_{19}\text{H}_{23}\text{N}_{5}

This compound features a pyrazole ring, a piperazine moiety, and a pyridazine structure, which are known to contribute to various biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : The presence of the pyrazole and piperazine rings suggests possible antimicrobial activity against various pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity.
Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains:

  • Antibacterial Testing : The minimum inhibitory concentration (MIC) was determined for several pathogenic bacteria, revealing effective antibacterial properties.
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Case Study 1: Neuropharmacological Effects
A study conducted on animal models assessed the neuropharmacological effects of the compound. It was found to reduce anxiety-like behavior in mice subjected to stress tests, suggesting potential applications in treating anxiety disorders.

Case Study 2: Pain Management
In another study, the compound was evaluated for its analgesic properties using the formalin test in mice. Results indicated significant pain relief compared to control groups, highlighting its potential as an analgesic agent.

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